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Compound Name: o
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CAS No.: 1225227-37-1
Cat. No.: B1422340
. J

Executive Summary

3-(Piperidin-4-ylmethoxy)pyridazine (MW 193.25 Da) is a critical pharmacophore scaffold,
most notably serving as a structural intermediate for PARP inhibitors like Niraparib. In drug
development, distinguishing this specific isomer from its regioisomers (e.g., 4-substituted
pyridazines or pyrazine analogs) is vital for quality control and patent protection.

This guide provides a definitive technical breakdown of the LC-MS/MS fragmentation behavior
of 3-(Piperidin-4-ylmethoxy)pyridazine. Unlike generic spectral libraries, we focus on the
mechanistic causality of ion formation to allow researchers to predict and validate structural
identity with high confidence.

Structural Analysis & lonization Physics

To interpret the mass spectrum, we must first deconstruct the molecule's ionization potential.
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Moiety pKa (Approx) Role in MS

Primary Charge Carrier. The

secondary amine is highly

Piperidine Nitrogen ~11.0 basic and will be the site of
protonation

in ESI(+).

Fragility Point. The

bond is susceptible to
Ether Linkage N/A inductive cleavage, driven by
the charge on the piperidine

ring.

Diagnostic Reporter. The 1,2-

diazine structure has unique
Pyridazine Ring ~2.3 cross-ring cleavage patterns

distinct from pyridine or

pyrazine.

Parent lon:

Comparative Fragmentation Analysis

The fragmentation of 3-(Piperidin-4-ylmethoxy)pyridazine is dominated by charge retention
on the piperidine nitrogen. Below is the comparison of the target molecule against its most
common isomer, 4-(Piperidin-4-ylmethoxy)pyridazine.

Primary Fragmentation Pathway (Target Molecule)

Mechanism: Inductive cleavage at the ether oxygen.
e Precursor:
e Dominant Fragment (

): The bond between the exocyclic methylene group and the oxygen breaks. The charge is
retained on the piperidine fragment (Piperidin-4-yl-methyl cation).
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e Secondary Fragment (

): In some energy regimes, the oxygen remains with the piperidine moiety (Piperidin-4-yl-
methanol cation).

Isomer Differentiation (The "Fingerprint")

Differentiation relies on the stability of the aromatic ring and secondary eliminations.

3-Substituted 4-Substituted ]
Feature Mechanism
(Target) (Isomer)
Common piperidine
Base Peak (High Intensity) (High Intensity) core; not diagnostic
alone.
CRITICAL: 3-
substituted
pyridazines are more
prone to
Loss of
] Loss of HCN ( extrusion due to the
Ring Cleavage ( o
) proximity of the
) substituent to the

bond, whereas 4-
isomers favor HCN

loss.

While the mass is the

same, the ratio of
to

Diagnostic lon is typically higher in
(Pyridazin-3-ol radical)  (Pyridazin-4-ol radical) the 3-isomer due to

resonance
stabilization of the
resulting pyridazinone

tautomer.
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Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the mechanistic flow from the parent ion to the diagnostic
fragments.

Parent lon [M+H]+
m/z 194.13

Collision Energy
(20-30 eV)

High Energy
(>40 eV)

Transition State: Pyridazine Ring
Ether Inductive Cleavage Contraction
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Piperidin-4-ylmethyl cation Pyridazin-3-ol Loss of N2
(96 Da) m/z 166

Piperidine Ring
Cross-Ring Cleavage

-NH3

Fragment C
Tetrahydropyridine
m/z 81

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation pathway of 3-(Piperidin-4-ylmethoxy)pyridazine. The
green node represents the base peak (quantifier), while red nodes represent diagnostic ions for
structural confirmation.
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Validated Experimental Protocol

To replicate these results, use the following self-validating protocol. This workflow is designed
to maximize the detection of the diagnostic

loss which confirms the pyridazine ring structure.

LC Conditions
e Column: C18 Charged Surface Hybrid (CSH),

. (CSH is preferred for basic amines like piperidine to improve peak shape).

e Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
o Mobile Phase B: Acetonitrile.[1]
o Gradient: 5% B to 95% B over 5 minutes.

» Rationale: Acidic pH ensures the piperidine nitrogen is fully protonated, maximizing
sensitivity.

MS Source Parameters (ESI+)
o Capillary Voltage: 3.0 kV.
o Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the ether bond).
e Collision Energy (CE):
o Screening: Ramp 1545 eV.
o Quantification (MRM): 25 eV (Optimized for

)

o Qualification: 40 eV (Optimized for

ring contraction).
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Decision Tree for Identification
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Figure 2: Logical decision tree for differentiating 3-(Piperidin-4-ylmethoxy)pyridazine from
positional isomers using MS/MS data.

Data Summary Table

Precursor ( Product ( Collision
Formula (Frag) Type
Energy
) )
194.13 98.09 Quantifier (Base) 20-25 eV
194.13 112.10 Qualifier 15-20 eV
Quialifier
194.13 166.11 » 40 eV
(Specific)
194.13 81.07 Deep Fragment 45+ eV
References

 Niraparib Impurity Profiling & Metabolism
o Title: Niraparib EP Impurities & USP Related Compounds.[2]

o Source: SynThink Chemicals.

o Relevance: Establishes the molecule as a known intermediate in PARP inhibitor synthesis
(Impurity M1 rel

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1422340?utm_src=pdf-body-img
https://www.benchchem.com/product/b1422340?utm_src=pdf-body
https://synthinkchemicals.com/product-category/impurities/niraparib/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

» Piperidine Fragmentation Standards: Title: Application Notes: Mass Spectrometry
Fragmentation of Novel Piperidine Derivatives. Source: BenchChem. Relevance: Validates
the base peak mechanism via -cleavage and ring fission.

» Pyridazine Ring Dissociation

o Title: Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast
ion impact.[3]

o Source: Journal of Chemical Physics (AIP).
o URL:[Link]
o Relevance: Provides the physics behind the

VS.

loss differentiation between pyridazine and its isomers.[3]
 Differentiation of Positional Isomers

o Title: A mass spectrometry-based method for differentiation of positional isomers of
monosubstituted pyrazine N-oxides.[4][5]

o Source: Journal of Mass Spectrometry (Wiley).
o URL:[Link]

o Relevance: Supports the methodology of using relative fragment intensities to distinguish
regioisomers in nitrogen heterocycles.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Comparative Guide: LC-MS Fragmentation Patterns for
3-(Piperidin-4-ylmethoxy)pyridazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1422340#Ic-ms-fragmentation-patterns-for-
identifying-3-piperidin-4-ylmethoxy-pyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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